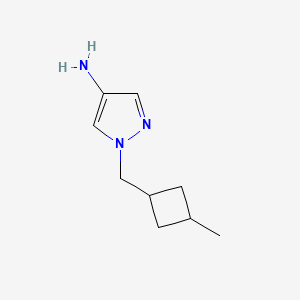![molecular formula C13H7Cl3N2 B15055319 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole typically involves the halogenation of imidazole derivatives. One common method is the direct halogenation using reagents such as sodium hypochlorite, N-halosuccinimides, or phosphorus pentachloride . Another approach involves the photochemical cleavage of imidazole-diazonium fluoroborates, which is particularly useful for synthesizing fluoroimidazoles .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of copper-catalyzed multicomponent reactions, which have been shown to be efficient for the synthesis of trisubstituted imidazoles . The choice of catalysts and reaction conditions is crucial for optimizing the production process.
化学反応の分析
Types of Reactions
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated imidazoles can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, ammonium acetate, and various halogenating agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-diones, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.
科学的研究の応用
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole has several scientific research applications:
作用機序
The mechanism of action of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in cellular processes and has therapeutic implications.
類似化合物との比較
Similar Compounds
4,5-Dichloroimidazole: Another chlorinated imidazole derivative with similar chemical properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: A compound with a similar chlorinated aromatic structure.
Uniqueness
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C13H7Cl3N2 |
|---|---|
分子量 |
297.6 g/mol |
IUPAC名 |
4,6-dichloro-2-(4-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H7Cl3N2/c14-8-3-1-7(2-4-8)13-17-11-6-9(15)5-10(16)12(11)18-13/h1-6H,(H,17,18) |
InChIキー |
DSRVMQRWHBNLSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


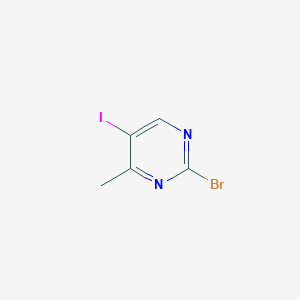
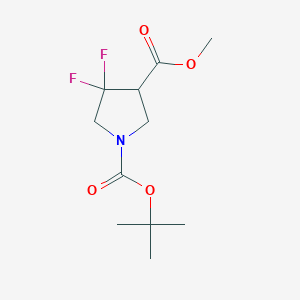
![3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055247.png)


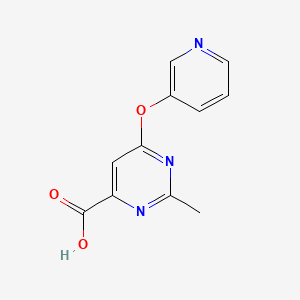
![4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15055281.png)

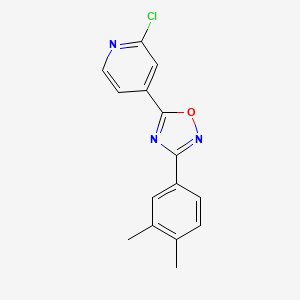
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)

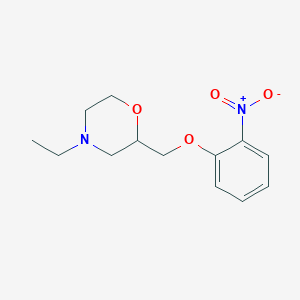
![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
